(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone
Beschreibung
The compound (3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone features a unique hybrid structure combining a 4-methoxybenzo[d]thiazole core, an azetidine ring, and a 1-methylpyrazole moiety. The azetidine ring, a four-membered nitrogen-containing heterocycle, contributes to conformational rigidity, while the pyrazole group may participate in hydrogen bonding or π-π interactions.
Eigenschaften
IUPAC Name |
[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(1-methylpyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-19-7-6-11(18-19)15(21)20-8-10(9-20)23-16-17-14-12(22-2)4-3-5-13(14)24-16/h3-7,10H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLKQLAPYLBWGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone is a synthetic organic molecule that exhibits a complex structure, featuring an azetidine ring and various functional groups that suggest potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 313.38 g/mol. The presence of the methoxy group and thiazole moieties indicates a potential for diverse biological interactions, particularly in medicinal chemistry applications.
The biological activity of the compound is primarily attributed to its interaction with specific biological targets, such as enzymes or receptors. The azetidine ring may enhance binding affinity due to its structural rigidity, while the thiazole moiety is known for its role in various pharmacological activities. Predictive models like PASS (Prediction of Activity Spectra for Substances) can provide insights into expected biological activities based on structural characteristics.
Cytotoxicity Studies
Research involving similar compounds has shown promising results in terms of cytotoxicity against various cancer cell lines. For instance, studies on related thiazole derivatives have indicated moderate to significant cytotoxic effects against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The most effective compounds exhibited IC50 values ranging from 1.06 μM to 2.73 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored through studies assessing its activity against c-Met kinase, a target implicated in cancer progression. Compounds structurally similar to the target compound have demonstrated IC50 values as low as 0.09 μM against c-Met kinase, indicating strong inhibitory potential .
Case Studies
Several studies have focused on the synthesis and evaluation of related thiazole-based compounds:
- Synthesis and Evaluation : A study synthesized novel triazolo-pyridazine derivatives and evaluated their biological activity against c-Met kinase and cancer cell lines, revealing that structural modifications significantly influenced cytotoxicity and enzyme inhibition .
- Structure-Activity Relationship (SAR) : The SAR studies highlighted that specific substituents on the thiazole ring could enhance cytotoxic efficacy, suggesting that similar strategies could be applied to optimize the target compound's biological activity .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole and Pyrazole Moieties
Compound 8b : (1-(4-Methoxybenzyl)-1H-indol-3-yl)(thiazol-2-yl)methanone
- Structural Similarities : Shares the 4-methoxybenzyl group and a thiazole ring.
- Key Differences : Replaces the azetidine-oxygen linkage with an indole-thiazole system.
- Synthesis : Achieved 75% yield via room-temperature reactions, comparable to the target compound’s likely synthetic efficiency .
Compound from : 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole
- Structural Similarities : Contains a 4-methoxyphenyl group and benzothiazole core.
- Key Differences: Uses a dihydropyrazoline ring instead of azetidine and lacks the pyrazole-methanone linkage.
Compound 21 () : 1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(1-(pyridin-4-yl)ethylidene)hydrazine
- Structural Similarities : Features a thiazole ring and aromatic substituents.
- Key Differences : Nitrophenyl and pyridyl groups replace the methoxybenzothiazole and azetidine systems.
- Activity : Demonstrates selective hMAO-B inhibition, highlighting the pharmacological versatility of thiazole-containing compounds .
Substituent Effects on Activity and Stability
Methoxy vs. Nitro Groups
- Methoxy Group : Enhances electron density, improving solubility and metabolic stability. Observed in compound 8b (75% yield) and the target compound .
- Nitro Group: Introduced in 4b, 4f, 4g (), significantly boosts antimycobacterial activity compared to non-nitro analogues. This suggests that substituting methoxy with nitro in the target compound could alter bioactivity .
Heterocyclic Rings
- Azetidine vs. Pyrazoline : Azetidine’s smaller ring size increases strain but may improve binding specificity. Pyrazoline derivatives (e.g., ) show antidepressant activity, whereas azetidine-containing compounds might favor different targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
